4-(Chloromethyl)-2-methylquinoline
CAS No.: 288399-19-9
Cat. No.: VC21071198
Molecular Formula: C11H10ClN
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 288399-19-9 |
---|---|
Molecular Formula | C11H10ClN |
Molecular Weight | 191.65 g/mol |
IUPAC Name | 4-(chloromethyl)-2-methylquinoline |
Standard InChI | InChI=1S/C11H10ClN/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3 |
Standard InChI Key | GRCWGPJQMVGBNY-UHFFFAOYSA-N |
SMILES | CC1=NC2=CC=CC=C2C(=C1)CCl |
Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)CCl |
Introduction
Chemical Identity and Structure
4-(Chloromethyl)-2-methylquinoline is a heterocyclic organic compound containing a quinoline core with chloromethyl and methyl substituents at positions 4 and 2, respectively. The compound's structural framework consists of a benzene ring fused to a pyridine ring, creating the characteristic quinoline scaffold, with specific functional groups providing its unique chemical properties.
Chemical Identification Parameters
The compound can be identified through various standardized parameters as outlined in the following table:
Parameter | Value |
---|---|
CAS Registry Number | 288399-19-9, 252919-32-7 |
Molecular Formula | C₁₁H₁₀ClN |
Molecular Weight | 191.66 g/mol |
MDL Number | MFCD06797694 |
SMILES Code | CC1=NC2=CC=CC=C2C(CCl)=C1 |
The compound has been cataloged in multiple chemical databases, including PubChem and SureChEMBL, indicating its recognition within the scientific community .
Structural Characteristics
The quinoline core of 4-(Chloromethyl)-2-methylquinoline consists of a nitrogen-containing heterocyclic system with specific substituents that define its chemical behavior. The methyl group at position 2 and the chloromethyl group at position 4 contribute to its electrophilic properties, making it particularly useful in organic synthesis. The chloromethyl group serves as a reactive site for nucleophilic substitution reactions, which is valuable for creating more complex molecular structures .
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-(Chloromethyl)-2-methylquinoline is essential for its proper handling, storage, and application in research settings.
Physicochemical Parameters
The compound exhibits several important physicochemical characteristics that influence its behavior in various environments:
Property | Value |
---|---|
xlogP | 3.19 |
Polar Desolvation | -6.89 kcal/mol |
Apolar Desolvation | 0.49 kcal/mol |
H-bond Acceptors | 1 |
H-bond Donors | 0 |
Net Charge (pH 7) | 0 |
Topological Polar Surface Area (tPSA) | 12 Ų |
Rotatable Bonds | 1 |
The moderate xlogP value of 3.19 indicates that 4-(Chloromethyl)-2-methylquinoline has good lipophilicity, suggesting it would readily cross cellular membranes and potentially possess drug-like properties. The compound has limited hydrogen bonding capabilities with only one H-bond acceptor and no H-bond donors, which influences its solubility profile in various solvents .
Classification Parameter | Designation |
---|---|
GHS Signal Word | Danger |
Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) |
Precautionary Statements | P261, P280, P305+P351+P338, P310 |
UN Number | 3261 |
Hazard Class | 8 (Corrosive) |
Packing Group | II (Medium danger) |
These classifications indicate that 4-(Chloromethyl)-2-methylquinoline is corrosive and requires strict adherence to safety protocols when handling .
Storage Parameter | Recommendation |
---|---|
Temperature | 2-8°C |
Atmosphere | Inert (to prevent oxidation) |
Container | Airtight container protected from light |
Long-term Storage | -80°C (use within 6 months) |
Medium-term Storage | -20°C (use within 1 month) |
These storage recommendations help maintain the chemical integrity and purity of the compound over time .
Stability Considerations
To enhance the stability of 4-(Chloromethyl)-2-methylquinoline in solution:
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Prepare stock solutions in appropriate solvents based on experimental requirements.
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Store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing.
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To improve solubility, solutions can be heated to 37°C and sonicated in an ultrasonic bath.
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For long-term storage, maintain an inert atmosphere to prevent oxidation .
Preparation of Stock Solutions
For research applications, proper preparation of stock solutions is essential to ensure accurate concentrations and experimental reproducibility.
Stock Solution Preparation Guide
The following table provides guidance for preparing stock solutions of 4-(Chloromethyl)-2-methylquinoline at various concentrations:
Desired Concentration | Volume Needed for 1 mg | Volume Needed for 5 mg | Volume Needed for 10 mg |
---|---|---|---|
1 mM | 5.2176 mL | 26.0879 mL | 52.1757 mL |
5 mM | 1.0435 mL | 5.2176 mL | 10.4351 mL |
10 mM | 0.5218 mL | 2.6088 mL | 5.2176 mL |
This information provides researchers with precise measurements for preparing solutions at commonly used concentrations for experimental work .
Solubility Enhancement Techniques
When working with 4-(Chloromethyl)-2-methylquinoline, solubility may be improved through several techniques:
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Heating the sample to 37°C to increase dissolution rate.
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Using ultrasonic baths to enhance dispersion and dissolution.
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Selecting appropriate solvents based on the compound's physicochemical properties.
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Preparing solutions at lower concentrations initially, then concentrating if necessary .
Applications and Research Relevance
4-(Chloromethyl)-2-methylquinoline has several potential applications in chemical synthesis and research.
Role as a Chemical Intermediate
As an organic intermediate, 4-(Chloromethyl)-2-methylquinoline serves as a valuable building block in the synthesis of more complex molecules. The reactive chloromethyl group allows for nucleophilic substitution reactions, enabling the creation of diverse chemical entities with potential applications in medicinal chemistry and materials science .
Research Applications
The compound has been utilized in various research contexts:
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As a precursor in the synthesis of compounds with potential biological activity.
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In the development of chemical libraries for drug discovery screening.
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For structure-activity relationship studies in medicinal chemistry programs.
Source | Reported Purity |
---|---|
Chemical Suppliers | 95-98% |
This level of purity is generally suitable for most research applications, although higher purity grades may be available upon request for specialized applications requiring enhanced chemical homogeneity .
Packaging and Shipping
The compound is typically supplied in glass bottles with plastic inserts to maintain integrity during shipping. Shipping conditions vary by supplier but generally include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume